n-Butyl-2-chloroacetamide

Thrombin Anticoagulation Enzyme Inhibition

N-Butyl-2-chloroacetamide (CAS 5349-24-6) is a member of the N-substituted-2-chloroacetamide class, defined by a chloroacetyl group attached to an N-butyl substituent, with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol. Its reactivity stems from the electrophilic chloroacetyl moiety, enabling nucleophilic substitution with amines, thiols, and hydroxyl groups to form amides, thioesters, and esters.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 5349-24-6
Cat. No. B1266543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl-2-chloroacetamide
CAS5349-24-6
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CCl
InChIInChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
InChIKeyXBTFKFOPYRYZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-chloroacetamide (CAS 5349-24-6): Class Identity and Selection Relevance


N-Butyl-2-chloroacetamide (CAS 5349-24-6) is a member of the N-substituted-2-chloroacetamide class, defined by a chloroacetyl group attached to an N-butyl substituent, with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . Its reactivity stems from the electrophilic chloroacetyl moiety, enabling nucleophilic substitution with amines, thiols, and hydroxyl groups to form amides, thioesters, and esters . While this broad class shares a common reactive core, the specific N-butyl substituent confers distinct physicochemical properties—including a calculated logP of 0.78 and boiling point of 268.3±23.0 °C—that differentiate it from branched or aromatic analogs .

1
Reactive core
Chloroacetyl group enables nucleophilic substitution with amines, thiols, hydroxyls.
2
N-Butyl influence
Linear C4 chain confers distinct lipophilicity and liquid physical state vs. branched analogs.
3
Selection logic
Not interchangeable with sec-butyl or tert-butyl derivatives; verify specific substituent for target assay.

N-Butyl-2-chloroacetamide (CAS 5349-24-6): Why Substitution with In-Class Analogs Compromises Experimental Reproducibility


N-Substituted-2-chloroacetamides share a common chloroacetyl reactive core but differ substantially in physicochemical and biological properties due to variations in N-alkyl substitution. The unbranched n-butyl chain in N-butyl-2-chloroacetamide confers a predicted logP of 0.78, compared to 0.59 for the sec-butyl analog (CAS 32322-73-9) and 0.41 for the tert-butyl analog (CAS 15678-99-6), differences that directly influence membrane permeability and tissue distribution in biological assays . Furthermore, published data indicate that small structural modifications within this class can produce orders-of-magnitude differences in target potency: N-butyl-2-chloroacetamide inhibits human thrombin with an IC50 of 2.30 nM, whereas the tert-butyl analog has been reported to exhibit an IC50 of >100,000 nM against acetylcholinesterase [1]. For researchers requiring reproducible results in specific assays, substituting N-butyl-2-chloroacetamide with an uncharacterized analog without verifying the exact match introduces significant risk of experimental failure.

Target N-Butyl-2-chloroacetamide
Branched analogs (sec-/tert-butyl) Potency may shift from nanomolar to inactive range; direct target activity cannot be assumed
Target Liquid at ambient temperature
Branched analogs (solid) Physical state mismatch alters liquid-handling compatibility and stock solution preparation
Target Moderate lipophilicity (logP 0.78 predicted)
Lower logP analogs (0.41–0.59) Lipophilicity differences may alter membrane permeability and intracellular distribution in cell assays

N-Butyl-2-chloroacetamide (CAS 5349-24-6): Quantified Differentiation from In-Class Analogs


Thrombin Inhibition Potency: N-Butyl vs. In-Class Reference Compounds

N-Butyl-2-chloroacetamide exhibits nanomolar inhibition of human thrombin. While direct head-to-head data for the n-butyl, sec-butyl, and tert-butyl analogs against thrombin are not available in a single study, class-level inference from reported data across multiple BindingDB entries indicates that N-butyl-2-chloroacetamide achieves an IC50 of 2.30 nM, whereas structurally related N-tert-butyl-2-chloroacetamide shows markedly weaker activity against a different serine hydrolase (acetylcholinesterase, IC50 >100,000 nM), suggesting that the linear n-butyl chain is favorable for targeting the thrombin active site [1].

Thrombin Inhibition
Class-level inference
Target: IC50 = 2.30 nM (human thrombin)
tert-butyl analog: >100,000 nM (AChE, different target)
Linear n-butyl chain may favor thrombin active-site engagement; cross-target inference only.
Verify thrombin activity directly; class-level data require confirmation.
Thrombin Anticoagulation Enzyme Inhibition

BuChE Irreversible Inhibition Kinetics: Second-Order Rate Constant

N-Butyl-2-chloroacetamide acts as an irreversible inhibitor of equine serum butyrylcholinesterase (BuChE) with a measured second-order carbamylation rate constant (koff) of 2.37 × 10³ s⁻¹. This kinetic parameter quantifies the compound's reactivity toward the serine hydrolase active site [1]. In contrast, the same study reported that N-tert-butyl-2-chloroacetamide exhibited no detectable inhibition of BuChE under the same assay conditions (koff not measurable) [1]. This represents a direct head-to-head comparison within a single experimental dataset.

BuChE Carbamylation
Head-to-head
Target: koff = 2.37 × 10³ s⁻¹
tert-butyl analog: no detectable inhibition
n-Butyl substituent essential for irreversible BuChE inactivation.
Equine serum BuChE; confirm activity in human isoform if relevant.
Butyrylcholinesterase Carbamylation Enzyme Kinetics

Lipophilicity (logP) Differentiation: Impact on Membrane Permeability

Predicted logP values from ACD/Labs Percepta indicate that the linear n-butyl chain confers higher lipophilicity (logP = 0.78) compared to the sec-butyl analog (logP = 0.59) and the tert-butyl analog (logP = 0.41) . These differences, while modest in absolute terms, translate to predicted BCF values of 4.83, 3.26, and 3.07 respectively, suggesting that N-butyl-2-chloroacetamide may exhibit enhanced membrane permeability relative to its branched counterparts .

Lipophilicity
Reported (cross-study)
logP = 0.78
sec-butyl: 0.59 / tert-butyl: 0.41
Higher lipophilicity may support membrane permeability in cell-based assays.
Predicted from ACD/Labs; experimental logD validation recommended.
Lipophilicity ADME logP

Synthetic Efficiency: Reported Yield for N-Butyl vs. Alternative N-Substituted Chloroacetamides

A published synthetic protocol for N-butyl-2-chloroacetamide reports a 92% yield from chloroacetyl chloride and n-butylamine under standard Schotten-Baumann conditions (CH₂Cl₂, aqueous NaOH, room temperature) . A broader methodology study on N-substituted-2-chloroacetamides demonstrated that under optimized conditions (Et₃N/CH₂Cl₂, room temperature, 20 min, 1:1.2 amine:chloroacetyl chloride), quantitative yields can be achieved for various amines, including n-butylamine [1]. While the latter study does not report isolated yields per compound, the 92% reported yield for the n-butyl derivative exceeds the 72-76% yields reported for certain N-aryl chloroacetamides synthesized via alternative routes [2].

Synthesis Yield
Reported (cross-study)
92% isolated
N-aryl chloroacetamides: 72–76% in separate study
Higher yield may reduce synthesis cost for library production.
Schotten-Baumann conditions; verify at desired scale and purity.
Synthesis Yield Acylation

Physical State and Handling: n-Butyl vs. tert-Butyl Analog

N-Butyl-2-chloroacetamide is a colorless to light yellow liquid at ambient temperature , whereas N-tert-butyl-2-chloroacetamide is a solid with a melting point of 79-82°C . The sec-butyl analog is also reported as a solid at room temperature . This difference in physical state directly affects ease of handling for liquid handling robotics, formulation into assay-ready plates, and preparation of stock solutions without the need for heating or additional solubilization steps.

Physical State
Direct comparison
L Liquid at RT
tert-butyl analog: solid, mp 79–82°C
Liquid format simplifies high-throughput screening workflows.
Ambient temperature handling; verify lot consistency.
Physical State Formulation Handling

N-Butyl-2-chloroacetamide (CAS 5349-24-6): Evidence-Backed Application Scenarios for Scientific Procurement


Thrombin-Targeted Anticoagulant Mechanism Studies

With a reported IC50 of 2.30 nM against human thrombin [1], N-butyl-2-chloroacetamide serves as a suitable small-molecule probe for investigating thrombin inhibition mechanisms. Researchers studying coagulation cascades or developing nonpeptide thrombin inhibitors can employ this compound as a reference inhibitor; its nanomolar potency ensures that low concentrations suffice for achieving measurable enzyme inhibition, minimizing off-target effects due to excessive compound concentration. Procurement should prioritize suppliers offering batch-specific purity certification (e.g., ≥95% by HPLC) and COA documentation to ensure reproducibility in enzymatic assays.

Butyrylcholinesterase (BuChE) Irreversible Inhibition Kinetics

The irreversible inhibition of equine serum BuChE by N-butyl-2-chloroacetamide, characterized by a second-order carbamylation rate constant (koff) of 2.37 × 10³ s⁻¹, establishes its utility in mechanistic enzymology studies [2]. Importantly, direct comparative data demonstrate that the tert-butyl analog is completely inactive in this assay, underscoring the necessity of using the correct n-butyl compound for BuChE-targeted research. Applications include investigation of serine hydrolase active-site reactivity, covalent inhibitor screening cascades, and structure-activity relationship (SAR) studies exploring the effect of N-alkyl chain branching on enzyme inactivation kinetics.

Cysteine Alkylation in Proteomics Sample Preparation

N-Butyl-2-chloroacetamide acts as a specific alkylating agent for cysteine residues in proteins, forming stable thioether linkages that prevent disulfide bond reformation and improve protein stability for mass spectrometry analysis . Its liquid physical state facilitates accurate volumetric dispensing for reproducible sample preparation workflows. This application is particularly valuable in bottom-up proteomics where consistent cysteine modification is critical for peptide identification and quantification.

Synthetic Intermediate for Heterocyclic and Amide Derivative Libraries

The 92% reported synthetic yield from n-butylamine and chloroacetyl chloride , combined with the demonstrated nucleophilic reactivity of the chloroacetyl group toward diverse nucleophiles , positions N-butyl-2-chloroacetamide as an efficient building block for parallel synthesis of amide derivatives, heterocyclic scaffolds, and pharmacologically relevant small-molecule libraries. The favorable synthetic economics (high yield, readily available precursors) support its selection over lower-yielding N-aryl chloroacetamide alternatives for library production.

Application
Selection Property
Validation Focus
Thrombin inhibition mechanism studies
Inhibitory potency profile against thrombin
Verify enzyme inhibition in target assay with lot-specific data
BuChE irreversible inhibition kinetics
Direct comparative inactivity of tert-butyl analog
Confirm koff and irreversibility in laboratory assay
Cysteine alkylation in proteomics sample prep
Liquid format enables volumetric dispensing
Validate cysteine modification efficiency in LC-MS workflows
Synthetic intermediate for amide/heterocycle libraries
High reported synthetic efficiency
Confirm yield and purity at procurement scale

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